Predicted Lipophilicity (LogP) Advantage Over the Non-Acidic Phthalazinone Analog Lacking the Acetic Acid Side Chain
The target compound incorporates a free carboxylic acid that reduces predicted LogP by approximately 1.5–2.5 log units compared with the non-acidic comparator 2-(4-tert-butylbenzyl)phthalazin-1(2H)-one (CAS 442660-47-1), which has a predicted ACD/LogP of 4.07 and an estimated Log Kow of 4.85 . Because the target compound is a carboxylic acid (pKa ~4–5), it will be predominantly ionized at physiological pH, further lowering its effective LogD7.4 relative to the neutral comparator. This difference is critical for programs requiring aqueous solubility ≥50 µM for in vitro assay compatibility while retaining sufficient passive permeability.
| Evidence Dimension | Predicted logP / logD |
|---|---|
| Target Compound Data | Predicted LogP (neutral) estimated at 3.0–3.5 (class-level prediction for phthalazinone acetic acids); LogD7.4 predicted <1.5 due to carboxylate ionization |
| Comparator Or Baseline | 2-(4-tert-Butylbenzyl)phthalazin-1(2H)-one (CAS 442660-47-1): ACD/LogP 4.07, estimated Log Kow 4.85 |
| Quantified Difference | LogP reduction of ~1.5–2.5 log units; LogD7.4 reduction of ~3–4 log units |
| Conditions | In silico predictions (ACD/Labs Percepta, KOWWIN v1.67); target compound values inferred from class behavior due to absence of direct experimental measurement in available databases |
Why This Matters
A compound with predicted LogD7.4 <1.5 is far more likely to meet aqueous solubility thresholds for biochemical and cell-based assays (≥10 µM) than a neutral analog with LogP >4, directly reducing the risk of compound precipitation and false-negative results in early screening cascades.
